molecular formula C13H10Cl2N2 B3046670 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine CAS No. 1263868-24-1

2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine

Cat. No.: B3046670
CAS No.: 1263868-24-1
M. Wt: 265.13
InChI Key: IPFZARHKKQXZPN-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a heterocyclic compound with a molecular formula of C₁₃H₁₀Cl₂N₂. This compound is part of the pyrimidine family, which is known for its diverse biological and pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of chlorine atoms with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as sodium hydroxide or potassium carbonate under reflux conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to changes in cellular processes. For example, it has been shown to interact with DNA, affecting gene expression and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenyl groups enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

2,4-dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2/c14-12-10-7-6-9(8-4-2-1-3-5-8)11(10)16-13(15)17-12/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFZARHKKQXZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C3=CC=CC=C3)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728748
Record name 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263868-24-1
Record name 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
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2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
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2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
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2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
Reactant of Route 5
2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
Reactant of Route 6
2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine

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